molecular formula C14H13FN2OS B2800759 4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-26-5

4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2800759
CAS RN: 898450-26-5
M. Wt: 276.33
InChI Key: JIWMKSABNHFJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research.

Scientific Research Applications

Affinity Towards Adenosine Receptors

Research on amino derivatives of triazolopyrimidines, which share structural similarities with the specified compound, indicates significant biological activity. These derivatives have been studied for their affinity towards adenosine A1 and A2A receptors. The presence of fluorobenzyl substituents, similar to the 4-fluorobenzyl group in the specified compound, was found to increase affinity, especially in ortho positions, suggesting potential applications in the development of receptor-targeted therapies (Betti et al., 1999).

Nuclear Magnetic Resonance (NMR) Studies

Bicyclic thiophene derivatives, related in structure to the specified compound, have been examined using NMR to explore through-space H-F coupling over seven bonds. This research highlights the compound's potential utility in detailed structural analysis and the investigation of molecular interactions, crucial for understanding its behavior in biological systems (Hirohashi et al., 1975).

Anticonvulsant and Antidepressant Activities

Pyrido[2,3-d]pyrimidine derivatives, which have structural similarities with the compound , have been designed and synthesized for potential anticonvulsant and antidepressant applications. Their pharmacological activities were evaluated, showing significant efficacy, which implies the compound's possible use in developing new treatments for neurological disorders (Zhang et al., 2016).

Corrosion Inhibition

Pyridopyrimidinone derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. This research suggests potential industrial applications of the compound in protecting metals from corrosion, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Abdallah et al., 2018).

Antiviral and Antiproliferative Properties

Studies have also explored the synthesis and biological evaluation of related compounds for their antiviral and antiproliferative properties, including inhibition of hepatitis B virus (HBV) and cytotoxic activity against cancer cell lines. These findings highlight the compound's potential in the development of new therapeutic agents for treating viral infections and cancer (Ivashchenko et al., 2019).

properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-10-6-4-9(5-7-10)8-19-13-11-2-1-3-12(11)16-14(18)17-13/h4-7H,1-3,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWMKSABNHFJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

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